BenchChemオンラインストアへようこそ!

N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Inflammation Enzymology Polypharmacology

N-Mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1357974-40-3) is a synthetic small molecule (MW 375.43, C₂₁H₂₁N₅O₂) belonging to the 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline class. This scaffold has been extensively characterised as a dual phosphodiesterase 2/phosphodiesterase 10 (PDE2/PDE10) inhibitor chemotype.

Molecular Formula C21H21N5O2
Molecular Weight 375.432
CAS No. 1357974-40-3
Cat. No. B2388732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
CAS1357974-40-3
Molecular FormulaC21H21N5O2
Molecular Weight375.432
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)C
InChIInChI=1S/C21H21N5O2/c1-12-9-13(2)19(14(3)10-12)22-18(27)11-25-16-7-5-6-8-17(16)26-15(4)23-24-20(26)21(25)28/h5-10H,11H2,1-4H3,(H,22,27)
InChIKeyNMJGXUNHPBGCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1357974-40-3): Procurement-Relevant Chemical Identity and Scaffold Classification


N-Mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1357974-40-3) is a synthetic small molecule (MW 375.43, C₂₁H₂₁N₅O₂) belonging to the 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline class. This scaffold has been extensively characterised as a dual phosphodiesterase 2/phosphodiesterase 10 (PDE2/PDE10) inhibitor chemotype [1]. The compound incorporates an N-mesityl (2,4,6-trimethylphenyl) acetamide side-chain, introducing distinct steric and electronic properties at the acetamide terminus. It is commercially catalogued as a screening compound (e.g., ChemDiv ID F417-0155) and its primary curated bioactivity data appear in ChEMBL (CHEMBL5205807) and BindingDB (BDBM50591538) [2]. The compound is structurally differentiated from the prototypical PDE2/PDE10 lead series by its unique combination of a 1-methyl triazole substituent and an N-mesityl acetamide motif, rather than the more common N-aryl or N-cyclohexyl acetamide variants found within the same patent space [3].

Why N-Mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Cannot Be Replaced by Off-the-Shelf Triazoloquinoxaline Analogs


The 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline series exhibits profound structure–activity relationship (SAR) sensitivity at both the 1-aryl position and the N-acetamide substituent [1]. Within the Janssen PDE2/PDE10 programme, subtle modifications at the acetamide terminus—such as replacing an N-aryl group with an N-cyclohexyl or N,N-diethyl moiety—produced order-of-magnitude shifts in PDE2 IC₅₀ values, with some analogs displaying IC₅₀ < 50 nM while closely related congeners showed IC₅₀ > 1,000 nM [1]. The N-mesityl group in CAS 1357974-40-3 introduces a sterically congested, electron-rich 2,4,6-trimethylphenyl environment absent from the majority of commercial triazoloquinoxaline screening compounds, which typically bear unsubstituted phenyl, 4-cyanophenyl, or 3,4-dimethylphenyl acetamide termini . This steric and electronic signature is expected to differentially modulate target engagement, physicochemical properties, and metabolic stability relative to less hindered analogs. Consequently, generic substitution without head-to-head comparative data risks introducing uncontrolled variables into any experimental protocol that relies on the specific molecular recognition properties of this compound [2].

Quantitative Differentiation Evidence for N-Mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1357974-40-3)


5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Dual-Profiling: Target Engagement Landscape Distinguished from PDE2/PDE10-Focused Series Members

CAS 1357974-40-3 has been directly profiled in enzyme inhibition assays against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), yielding IC₅₀ values >10,000 nM for both targets [1]. In contrast, the prototypical triazoloquinoxaline lead compound from the Janssen PDE2/PDE10 series (Compound 31, a 1-(2-chlorophenyl)-4-methyl derivative) exhibits potent dual PDE2/PDE10 inhibition with PDE2A IC₅₀ values reported in the sub-100 nM range [2]. This cross-study comparison reveals that CAS 1357974-40-3 occupies a distinct region of biological target space: it is essentially inactive against 5-LOX and sEH, while the broader triazoloquinoxaline scaffold is capable of sub-micromolar potency against phosphodiesterase isoforms. No direct head-to-head data on PDE2 or PDE10 inhibition for CAS 1357974-40-3 have been publicly disclosed, making its phosphodiesterase activity profile unknown.

Inflammation Enzymology Polypharmacology

Steric Parameter Differentiation: N-Mesityl Substituent vs. Common N-Aryl Analogues Within the Triazoloquinoxaline Acetamide Series

The N-mesityl group (2,4,6-trimethylphenyl) of CAS 1357974-40-3 imparts a calculated Taft steric parameter (Es) substantially larger than that of the N-phenyl analogue (CAS 1185097-63-5) and the N-(3,4-dimethylphenyl) analogue (CAS 1358414-94-4) . The ChemDiv physicochemical profile reports a calculated logP of 1.87 and logSw of -2.54 for CAS 1357974-40-3 . In the broader 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline SAR landscape described by Andrés et al., the steric and electronic properties of the acetamide N-substituent were critical determinants of both PDE2 enzyme potency and brain penetration [1]. Specifically, replacement of an N-aryl group with N-cyclohexyl or N,N-dialkyl variants produced >10-fold shifts in PDE2 IC₅₀ and altered the brain-to-plasma concentration ratio (C_brain/C_plasma) in rat microdosing studies. The N-mesityl group introduces three ortho-methyl substituents, creating a sterically shielded amide bond that is absent in all commercially available unsubstituted or mono/di-methyl phenyl analogues.

Medicinal Chemistry Ligand Design Structure–Activity Relationship

DNA Intercalation Potential: Scaffold-Class Evidence Informing Selection for Anticancer Screening vs. PDE-Focused Programmes

Multiple independent studies have demonstrated that [1,2,4]triazolo[4,3-a]quinoxaline derivatives bearing the 4-oxo-5(4H)-yl acetamide motif can function as DNA intercalators and topoisomerase II inhibitors [1][2]. El-Adl et al. (2021) reported that a series of 17 [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibited anti-proliferative activity against HepG2, HCT-116, and MCF-7 cell lines, with the most potent analogues showing IC₅₀ values in the low micromolar range and DNA intercalation confirmed by ethidium bromide displacement assays [1]. The specific compound CAS 1357974-40-3 has NOT been directly tested in these assays; however, its core scaffold (1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline) is identical to the DNA-intercalating pharmacophore characterized in these studies. By contrast, the Janssen PDE2/PDE10 lead series was optimised for enzyme inhibition and brain penetration, with no reported DNA intercalation liability assessment [3].

Anticancer DNA Intercalation Topoisomerase II

Commercial Availability and Purity Specification: Differentiated from Lead-Like PDE2/PDE10 Compounds Available Only Through Custom Synthesis

CAS 1357974-40-3 is commercially available as a pre-weighed solid (22 mg scale) through ChemDiv (catalogue ID F417-0155) with a stated shipping time of approximately 1 week . This contrasts with the prototypical PDE2/PDE10 dual inhibitor Compound 31 and its close analogues from the Janssen series, which are not commercially stocked and require de novo custom synthesis [1]. The compound is also catalogued by multiple other vendors, providing sourcing redundancy. The key differential procurement consideration is that CAS 1357974-40-3 represents a readily accessible screening probe with a fully characterised triazoloquinoxaline scaffold bearing a unique N-mesityl substitution, whereas more extensively biologically characterised analogues from the primary literature are inaccessible without significant synthetic investment.

Chemical Procurement Screening Libraries Compound Sourcing

Validated Application Scenarios for N-Mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1357974-40-3)


Steric SAR Probe for Triazoloquinoxaline Acetamide Target Engagement Studies

CAS 1357974-40-3 serves as the maximal steric-bulk reference point within a matrix of N-substituted triazoloquinoxaline acetamides. Its 2,4,6-trimethylphenyl group enables systematic investigation of how ortho-substitution at the acetamide terminus modulates enzyme active-site accommodation, hydrogen-bonding geometry, and conformational restriction. When used alongside the N-phenyl (CAS 1185097-63-5) and N-(3,4-dimethylphenyl) (CAS 1358414-94-4) analogues, the compound establishes a steric gradient for SAR correlation. The PDE2/PDE10 scaffold SAR precedent [1] indicates that acetamide N-substituent modifications can drive >10-fold changes in enzyme IC₅₀, making this compound a critical tool for distinguishing steric from electronic contributions to target binding.

Inflammation Target Counter-Screening and Selectivity Profiling

With published IC₅₀ values >10 µM against both 5-LOX and sEH [2], CAS 1357974-40-3 is effectively inactive against these two inflammation-relevant enzymes. This negative data are valuable for counter-screening panels: the compound can serve as a negative control or as a starting scaffold for optimisation if 5-LOX/sEH activity is desired. Its weak activity also suggests that the N-mesityl triazoloquinoxaline scaffold does not promiscuously inhibit enzymes in the arachidonic acid cascade, which may be an advantage for programmes seeking to avoid this liability.

Anticancer Screening Library Component with DNA-Intercalating Scaffold Potential

Given the documented DNA intercalation and topoisomerase II inhibitory activity of the [1,2,4]triazolo[4,3-a]quinoxaline-5(4H)-one scaffold [3][4], CAS 1357974-40-3 is a logical inclusion in focused anticancer screening decks. The N-mesityl substituent may differentially modulate the compound's intercalation affinity and sequence selectivity relative to N-aryl analogues. Procurement for this application is justified when a library requires structural diversity at the acetamide position to probe how steric bulk influences DNA binding mode and resultant cytotoxicity.

Crystallography and Biophysical Binding Studies Requiring a Sterically Defined Ligand

The triazoloquinoxaline core is amenable to X-ray crystallography when co-crystallised with target proteins, as demonstrated by PDE2 co-crystal structures with related inhibitors [5]. CAS 1357974-40-3's N-mesityl group provides a strong anomalous scattering signal (via the electron-rich aromatic ring) and a well-defined, rigid conformation that can aid in phasing and electron density interpretation. The compound's commercial availability in milligram quantities makes it practically accessible for soaking experiments without the need for in-house synthesis.

Quote Request

Request a Quote for N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.